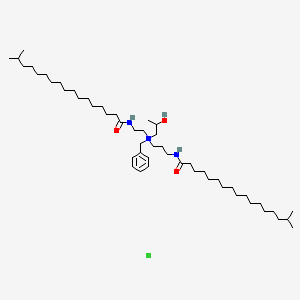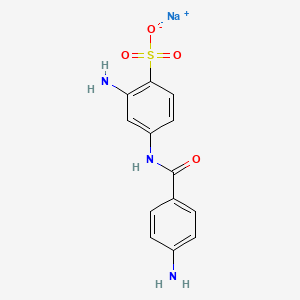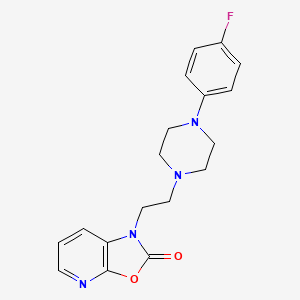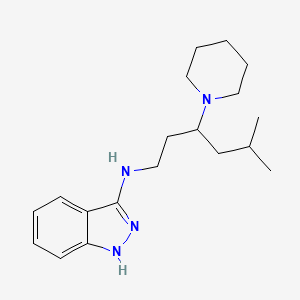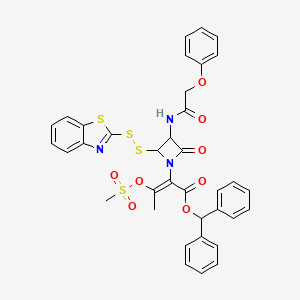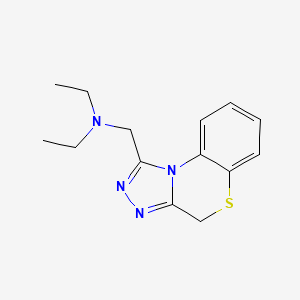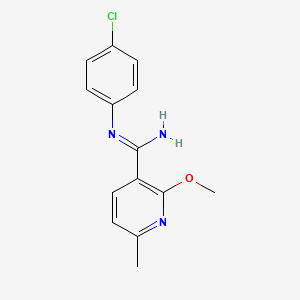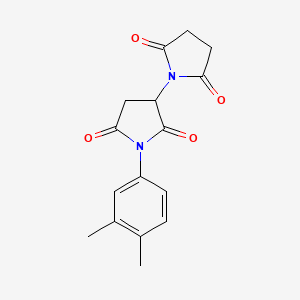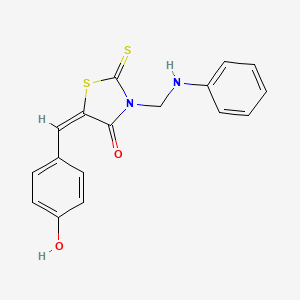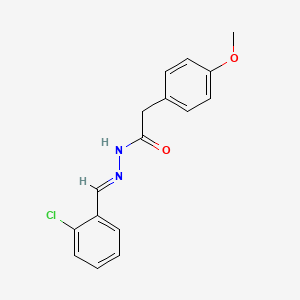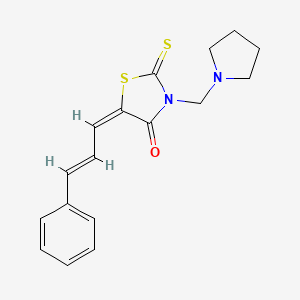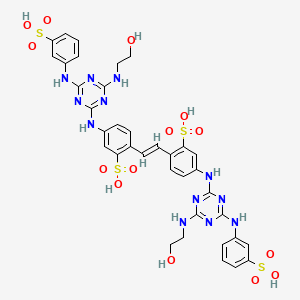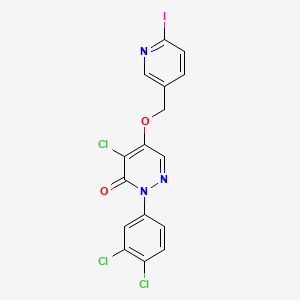
3(2H)-Pyridazinone, 4-chloro-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 4-chloro-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- is a complex organic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-chloro-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include halogenation, nucleophilic substitution, and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents, providing a way to create analogs with varied properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. They often include various substituted pyridazinone derivatives with potential biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds in the pyridazinone family are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Medicine
In medicinal chemistry, such compounds are explored for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting specific diseases or conditions.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4-chloro-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3(2H)-Pyridazinone, 4-chloro-2-(3,4-dichlorophenyl)-
- 3(2H)-Pyridazinone, 4-chloro-2-(3,4-dichlorophenyl)-5-methoxy-
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 4-chloro-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- lies in its specific substituents, which may confer distinct biological activities or chemical properties compared to similar compounds. The presence of the iodine and pyridinyl groups, in particular, may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic profile.
Properties
CAS No. |
122322-18-3 |
|---|---|
Molecular Formula |
C16H9Cl3IN3O2 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
4-chloro-2-(3,4-dichlorophenyl)-5-[(6-iodopyridin-3-yl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H9Cl3IN3O2/c17-11-3-2-10(5-12(11)18)23-16(24)15(19)13(7-22-23)25-8-9-1-4-14(20)21-6-9/h1-7H,8H2 |
InChI Key |
JJGOVOLGDBTXSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)I)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


